Tyk2-IN-8

Description

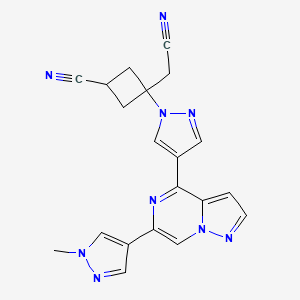

Structure

3D Structure

Properties

IUPAC Name |

3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLZTJWZDBFWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127109-84-4 | |

| Record name | Ropsacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROPSACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tyk2-IN-8 (Ropsacitinib): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyk2-IN-8, also known as Ropsacitinib (PF-06826647), a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a potent and selective, orally bioavailable small molecule inhibitor of Tyk2. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Ropsacitinib, PF-06826647, Tyk2 Inhibitor 8 | [1],[2],[3] |

| IUPAC Name | (1r,3r)-3-(cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutane-1-carbonitrile | [4] |

| CAS Number | 2127109-84-4 | [4],[1] |

| Chemical Formula | C₂₀H₁₇N₉ | [4],[1] |

| Molecular Weight | 383.41 g/mol | [4],[2] |

| SMILES | CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N | [4] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Methanol and DMSO | [1] |

| Melting Point | Not publicly available |

Mechanism of Action and Biological Activity

This compound is an ATP-competitive inhibitor that selectively targets the catalytically active Janus homology 1 (JH1) domain of Tyk2.[2][3] By binding to the ATP-binding site within the JH1 domain, this compound prevents the phosphorylation and activation of Tyk2, thereby blocking downstream signaling cascades.

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These kinases play a crucial role in cytokine signaling. Tyk2 is essential for the signaling of several key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β).[2]

Table 2: In vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Comments | Reference(s) |

| Tyk2 (JH1 domain) | 17 | Potent inhibition of the primary target. | [2] |

| JAK1 | 383 | Demonstrates good selectivity over JAK1. | [2] |

| JAK2 | 74 | Shows moderate selectivity over JAK2. | [2] |

| JAK3 | >10,000 | Exhibits high selectivity against JAK3. | [5] |

The selective inhibition of Tyk2 by this compound makes it a promising therapeutic candidate for the treatment of various autoimmune disorders, such as psoriasis.[2]

Tyk2 Signaling Pathway

The binding of cytokines like IL-12, IL-23, or Type I IFNs to their respective receptors leads to the activation of receptor-associated Tyk2 and its partner JAKs (JAK1 or JAK2). This initiates a signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. This compound blocks this pathway at the initial Tyk2 activation step.

Caption: Tyk2 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound involves various biochemical and cellular assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is used to determine the binding affinity (IC₅₀) of this compound to the Tyk2 kinase domain.

Materials:

-

Tyk2 kinase

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test compound (this compound)

-

Kinase Buffer

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing Tyk2 kinase and the Eu-anti-Tag antibody in the kinase buffer.

-

Assay Assembly: In a 384-well plate, add the diluted this compound, followed by the kinase/antibody mixture.

-

Tracer Addition: Add the Kinase Tracer to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Cellular Assay for TYK2 Inhibition (HTRF® Total Tyk2 Assay)

This assay quantifies the total amount of Tyk2 protein in cell lysates to assess the effect of inhibitors on protein levels or for normalization in phosphorylation studies.

Materials:

-

Cells expressing Tyk2 (e.g., HEL 92.1.7)

-

Cell culture medium

-

Test compound (this compound)

-

Lysis buffer

-

HTRF® Total Tyk2 detection reagents (Europium cryptate-labeled anti-Tyk2 and d2-labeled anti-Tyk2 antibodies)

-

384-well low-volume white plates

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and culture overnight. Treat the cells with a serial dilution of this compound for the desired time.

-

Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.

-

Lysate Transfer: Transfer the cell lysates to a 384-well detection plate.

-

Antibody Addition: Add the premixed HTRF® anti-Tyk2 antibody pair to each well.

-

Incubation: Seal the plate and incubate at room temperature for 4 hours to overnight.

-

Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration.[7]

Experimental Workflow

The characterization of a selective kinase inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to cellular and in vivo validation.

Caption: A typical experimental workflow for the characterization of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Ropsacitinib (PF-06826647) - LabNet Biotecnica [labnet.es]

- 4. Ropsacitinib - Wikipedia [en.wikipedia.org]

- 5. Ropsacitinib (PF-06826647) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. revvity.com [revvity.com]

The Function of Tyk2-IN-8: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tyk2-IN-8, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). It details the molecule's mechanism of action, its role in modulating critical cytokine signaling pathways, and its potential as a research tool for investigating autoimmune and inflammatory diseases. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying biological and experimental frameworks.

Introduction to Tyk2 and its Role in Disease

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are crucial intracellular mediators of signals from a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2] Tyk2 is specifically associated with the signaling pathways of key cytokines implicated in autoimmune and inflammatory disorders, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[2][3] Genetic evidence has strongly linked variants in the TYK2 gene to a reduced risk of several autoimmune diseases, highlighting its potential as a therapeutic target.

Dysregulation of the JAK-STAT signaling pathway, of which Tyk2 is a key component, is a hallmark of numerous autoimmune and inflammatory conditions such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[4] Consequently, the development of selective Tyk2 inhibitors has become a significant focus of drug discovery efforts.

This compound: A Selective Allosteric Inhibitor

This compound is a potent and selective inhibitor that targets the pseudokinase domain (Janus Homology 2 or JH2 domain) of Tyk2.[3] Unlike ATP-competitive inhibitors that target the highly conserved active site (JH1 domain) of JAK kinases, allosteric inhibitors like this compound bind to the less conserved JH2 domain. This distinct mechanism of action allows for greater selectivity for Tyk2 over other JAK family members, potentially leading to a more favorable safety profile by avoiding off-target effects associated with broader JAK inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory potency and selectivity of this compound and other relevant Tyk2 inhibitors. This data is critical for comparing the biochemical activity of these compounds.

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| This compound | TYK2-JH2 | Biochemical Binding Assay | 5.7 | |

| JAK1-JH1 | Biochemical Kinase Assay | 3.0 | ||

| Deucravacitinib | TYK2-JH2 | Biochemical Binding Assay | 0.2 | [3] |

| JAK1-JH2 | Biochemical Binding Assay | 1.0 | [3] | |

| PF-06826647 | TYK2 | Biochemical Kinase Assay | 22 | [4] |

| JAK1 | Biochemical Kinase Assay | >10000 | [4] | |

| JAK2 | Biochemical Kinase Assay | >10000 | [4] | |

| JAK3 | Biochemical Kinase Assay | >10000 | [4] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting Tyk2, disrupts the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key transcription factors that mediate the cellular responses to these cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Tyk2 inhibitors like this compound.

Biochemical Kinase Binding Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase's binding site.

Materials:

-

Tyk2 enzyme (recombinant)

-

LanthaScreen® Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer

-

Test compound (e.g., this compound)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Prepare a kinase/antibody mixture in kinase buffer and add it to the wells.

-

Add the kinase tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the donor (Europium, 615 nm) and the acceptor (Alexa Fluor™ 647, 665 nm) are measured.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for STAT Phosphorylation (Flow Cytometry)

This assay quantifies the phosphorylation of STAT proteins in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs), and the inhibitory effect of a test compound.

Materials:

-

Human whole blood or PBMCs

-

Cytokine (e.g., IFN-α, IL-12, or IL-23)

-

Test compound (e.g., this compound)

-

Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT3 Alexa Fluor® 647)

-

Flow cytometer

Procedure:

-

Pre-incubate whole blood or PBMCs with serially diluted test compound or vehicle control for 30-60 minutes at 37°C.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

-

Fix the cells by adding fixation buffer immediately after stimulation.

-

Lyse red blood cells (if using whole blood) according to the manufacturer's protocol.

-

Permeabilize the cells by adding cold permeabilization buffer and incubating on ice.

-

Wash the cells with staining buffer.

-

Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature, protected from light.

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population of interest.

-

Plot the MFI against the logarithm of the test compound concentration and fit the data to determine the IC50 value.[5]

In Vivo Function and Preclinical Models

The in vivo efficacy of Tyk2 inhibitors is typically evaluated in animal models of autoimmune and inflammatory diseases. For instance, a murine model of psoriasis can be induced by the topical application of imiquimod or by intradermal injection of IL-23.[6] The therapeutic effect of a Tyk2 inhibitor is assessed by measuring parameters such as ear thickness, erythema, and scaling, as well as by histological analysis of skin biopsies and measurement of pro-inflammatory cytokine levels in the tissue.[6]

Conclusion

This compound is a valuable chemical probe for studying the biological roles of Tyk2. Its selective, allosteric mechanism of action provides a powerful tool for dissecting the contributions of Tyk2-mediated signaling in various cellular and in vivo contexts. The data and protocols presented in this guide offer a framework for the continued investigation of Tyk2 as a therapeutic target and the characterization of novel Tyk2 inhibitors for the potential treatment of a range of immune-mediated diseases.

References

- 1. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 6. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tyk2-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Tyk2-IN-8, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document details the scientific background, mechanism of action, synthesis pathway, and the experimental protocols for the biological evaluation of this compound.

Introduction to Tyk2 and Its Role in Autoimmune Diseases

Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. The JAK family, which also includes JAK1, JAK2, and JAK3, plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors, which are crucial for immune system regulation. Dysregulation of JAK-STAT signaling pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.

Tyk2 is specifically associated with the signaling of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β). These cytokines are central to the inflammatory processes underlying conditions like psoriasis, psoriatic arthritis, inflammatory bowel disease, and systemic lupus erythematosus. Consequently, the selective inhibition of Tyk2 presents a promising therapeutic strategy for these disorders.

Structurally, Tyk2, like other JAKs, possesses a catalytically active kinase domain (Janus Homology 1 or JH1) and a regulatory pseudokinase domain (Janus Homology 2 or JH2). While the JH1 domain contains the ATP-binding site essential for its kinase activity, the JH2 domain, which lacks catalytic function, acts as an allosteric regulator of the JH1 domain's activity. The high degree of homology in the ATP-binding sites across the JAK family has made the development of selective JH1 inhibitors challenging. Targeting the more distinct JH2 domain offers a promising avenue for achieving greater selectivity and potentially a better safety profile.

This compound: A Selective Allosteric Inhibitor

This compound is a potent and selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2. By binding to the JH2 domain, this compound allosterically inhibits the catalytic activity of the JH1 domain, thereby blocking downstream signaling pathways. This allosteric mechanism of action is key to its selectivity over other JAK family members.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its activity.

| Parameter | Value | Target Domain | Assay Type | Reference |

| IC50 | 5.7 nM | TYK2-JH2 | Biochemical Assay | [1] |

| IC50 | 3.0 nM | JAK1-JH1 | Biochemical Assay | [1] |

Synthesis of this compound

While a specific, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on the general strategies for synthesizing selective Tyk2-JH2 inhibitors with similar structural motifs, such as pyridine and pyridazine carboxamides. The synthesis would likely involve key steps such as Suzuki coupling to form the biaryl core and an amidation reaction to install the carboxamide side chain.

A generalized synthetic scheme is presented below:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

The biological activity and selectivity of this compound are determined through a series of biochemical and cellular assays.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency of this compound against the Tyk2 kinase and its selectivity against other JAK family members.

a) LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.

-

Materials:

-

Tyk2 enzyme

-

Europium-labeled anti-tag antibody

-

Alexa Fluor® 647-labeled, ATP-competitive kinase tracer

-

Test compound (this compound)

-

Assay buffer

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the test compound, a mixture of the Tyk2 enzyme and the Eu-labeled antibody, and the kinase tracer.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio.

-

The IC50 value is calculated from the dose-response curve of the inhibitor versus the FRET signal.

-

b) Z'-LYTE™ Kinase Assay

This assay measures the extent of peptide phosphorylation by the kinase.

-

Materials:

-

Tyk2 enzyme

-

Z'-LYTE™ Tyr6 Peptide substrate

-

ATP

-

Test compound (this compound)

-

Development solution

-

384-well plates

-

-

Procedure:

-

Add serially diluted this compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of Tyk2 enzyme, the peptide substrate, and ATP.

-

Incubate at room temperature for 1 hour.

-

Add the development solution to stop the reaction and generate a fluorescent signal.

-

Incubate for another hour at room temperature.

-

Measure the fluorescence on a suitable plate reader.

-

Calculate the IC50 value from the dose-response curve.

-

Cellular Assays

Objective: To assess the ability of this compound to inhibit Tyk2-mediated signaling pathways in a cellular context.

a) IL-12-Induced STAT4 Phosphorylation Assay in PBMCs

This assay measures the inhibition of STAT4 phosphorylation downstream of the IL-12 receptor, a Tyk2-dependent signaling event.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Recombinant human IL-12

-

This compound

-

Fixation and permeabilization buffers

-

Fluorescently labeled anti-phospho-STAT4 (p-STAT4) antibody

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Pre-incubate the PBMCs with various concentrations of this compound.

-

Stimulate the cells with recombinant human IL-12.

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled antibody specific for p-STAT4.

-

Analyze the level of p-STAT4 in specific cell populations (e.g., CD4+ T cells) by flow cytometry.

-

Determine the IC50 value based on the inhibition of IL-12-induced p-STAT4.

-

Caption: Workflow for the cellular p-STAT4 assay.

Tyk2 Signaling Pathway

Tyk2 is a critical component of the signaling cascade initiated by several key cytokines. The diagram below illustrates the central role of Tyk2 in the IL-12, IL-23, and Type I IFN signaling pathways, leading to the phosphorylation and activation of STAT proteins.

Caption: Tyk2 signaling pathway and the point of inhibition by this compound.

Conclusion

This compound represents a significant tool for researchers studying the role of Tyk2 in health and disease. Its high potency and selectivity, achieved through an allosteric mechanism of action, make it a valuable probe for dissecting the complexities of cytokine signaling pathways. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this compound and similar compounds, aiding in the ongoing efforts to develop novel therapeutics for autoimmune and inflammatory disorders.

References

Tyk2-IN-8 (Ropsacitinib/PF-06826647): A Technical Guide to its Role in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyk2-IN-8, also known as Ropsacitinib and PF-06826647, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies in autoimmune disease models, and provides detailed experimental protocols for its evaluation.

Introduction to Tyk2 and its Role in Autoimmunity

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Tyk2 is associated with the receptors for type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] Dysregulation of these cytokine pathways is a hallmark of various autoimmune conditions, including psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[3][4]

Genetic studies have provided strong evidence for the role of Tyk2 in autoimmunity. Loss-of-function mutations in the TYK2 gene are associated with protection against a range of autoimmune diseases, highlighting Tyk2 as a promising therapeutic target.[5] Selective inhibition of Tyk2 is therefore a compelling strategy to modulate the inflammatory cascade while potentially offering a better safety profile compared to broader JAK inhibitors.[3]

This compound (Ropsacitinib/PF-06826647): An Overview

This compound (Ropsacitinib, PF-06826647) is an orally administered small molecule inhibitor that selectively targets the catalytically active JH1 domain of Tyk2.[6] Its development was driven by the need for a selective Tyk2 inhibitor to treat various autoimmune diseases.[7]

Mechanism of Action

This compound is an orthosteric inhibitor that competes with ATP for binding to the active site within the catalytic domain (JH1) of Tyk2.[3] By binding to this site, it prevents the phosphorylation and activation of downstream signaling molecules, primarily Signal Transducers and Activators of Transcription (STATs). This blockade of the Tyk2-mediated signaling cascade effectively dampens the inflammatory response driven by cytokines such as IL-12, IL-23, and type I IFNs.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Ropsacitinib/PF-06826647) from biochemical assays and clinical trials.

Table 1: Biochemical Activity and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Tyk2 (JH1) | Cell-free assay | 17 | [6] |

| JAK1 | Cell-free assay | 383 | [6] |

| JAK2 | Cell-free assay | 74 | [6] |

| JAK3 | Cell-free assay | >10,000 | [8] |

Table 2: Clinical Efficacy of Ropsacitinib in Moderate-to-Severe Plaque Psoriasis (Phase 2b Study)

| Treatment Group (once daily) | Primary Endpoint: PASI 90 at Week 16 (%) | Risk Difference vs. Placebo (%) [90% CI] | p-value vs. Placebo | Reference |

| Placebo | - | - | - | [9] |

| 50 mg Ropsacitinib | - | - | - | [9] |

| 100 mg Ropsacitinib | - | - | - | [9] |

| 200 mg Ropsacitinib | 33.0 | 33.0 [18.0, 47.1] | 0.0004 | [9] |

| 400 mg Ropsacitinib | 46.5 | 46.5 [30.6, 60.6] | <0.0001 | [9] |

PASI 90: 90% reduction in Psoriasis Area and Severity Index score from baseline.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound (Ropsacitinib/PF-06826647).

In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tyk2 and other JAK family kinases.

Materials:

-

Recombinant human Tyk2, JAK1, JAK2, and JAK3 catalytic domains.

-

ATP.

-

Peptide substrate (e.g., a generic tyrosine kinase substrate).

-

This compound (Ropsacitinib) dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

Objective: To assess the functional activity of this compound in blocking cytokine-induced signaling in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92 cells for IL-12 signaling).

-

Recombinant human IL-12, IL-23, or IFN-α.

-

This compound (Ropsacitinib) dissolved in DMSO.

-

Cell culture medium.

-

Fixation and permeabilization buffers (for flow cytometry).

-

Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT4 for IL-12 signaling).

-

Flow cytometer.

Procedure:

-

Culture the cells in appropriate medium.

-

Pre-incubate the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a specific cytokine (e.g., IL-12 at 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Fix the cells immediately to preserve the phosphorylation state of STAT proteins.

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with an antibody specific for the phosphorylated form of the relevant STAT protein.

-

Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

-

Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound and determine the IC50 value.

In Vivo Autoimmune Disease Model: Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.[10][11][12][13][14]

Animal Model:

-

Female C57BL/6 mice, 8-12 weeks old.

Induction of EAE:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.

-

Administer Pertussis toxin intraperitoneally on days 0 and 2.

Treatment Protocol:

-

Prepare a formulation of this compound (Ropsacitinib) for oral administration (e.g., in a vehicle of 0.5% methylcellulose).

-

Begin treatment prophylactically (from day 0) or therapeutically (e.g., upon onset of clinical signs, around day 10-12).

-

Administer this compound or vehicle control orally once daily at specified doses (e.g., 10, 30, 100 mg/kg).

Outcome Measures:

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

-

Body Weight: Record body weight daily as an indicator of general health.

-

Histopathology: At the end of the study, perfuse the mice and collect brain and spinal cord tissues. Perform histological analysis (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination) to assess immune cell infiltration and demyelination.

-

Cytokine Analysis: Collect splenocytes or lymph node cells and re-stimulate them with MOG peptide ex vivo. Measure the production of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) by ELISA or flow cytometry.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by Tyk2 and the experimental workflow for evaluating Tyk2 inhibitors.

Figure 1: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.

Figure 2: Experimental workflow for evaluating this compound in the EAE mouse model.

Conclusion

This compound (Ropsacitinib/PF-06826647) is a selective Tyk2 inhibitor that has demonstrated significant efficacy in preclinical and clinical models of autoimmune disease, particularly psoriasis. Its mechanism of action, centered on the inhibition of key pro-inflammatory cytokine pathways, makes it a valuable tool for researchers studying autoimmunity and a promising therapeutic candidate. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the role of this compound and the broader therapeutic potential of Tyk2 inhibition in a range of immune-mediated disorders.

References

- 1. Safety, tolerability, efficacy, pharmacokinetics, and pharmacodynamics of the oral TYK2 inhibitor PF-06826647 in participants with plaque psoriasis: a phase 1, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral tyrosine kinase 2 inhibitor PF-06826647 demonstrates efficacy and an acceptable safety profile in participants with moderate-to-severe plaque psoriasis in a phase 2b, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]

- 11. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]

- 12. inotiv.com [inotiv.com]

- 13. Experimental in vivo and in vitro models of multiple sclerosis: EAE and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

Tyk2-IN-8 target validation studies

An In-Depth Technical Guide to the Target Validation of Tyk2-IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] Tyk2 plays a crucial role in the signal transduction of key cytokines involved in both innate and adaptive immunity, such as type I interferons (IFN-α/β), interleukin (IL)-12, and IL-23.[2][3] These signaling pathways are central to the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[3][4][5] Genetic studies have shown that loss-of-function variants in the TYK2 gene are protective against several autoimmune conditions, highlighting Tyk2 as a compelling therapeutic target.[6][7]

Structurally, Tyk2 contains a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[8] While the JH1 domain is highly conserved across the JAK family, the JH2 domain offers an opportunity for developing highly selective, allosteric inhibitors.[1][8] this compound is a selective inhibitor that targets the Tyk2 pseudokinase (JH2) domain.[9] This guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Tyk2 Signaling Pathway

Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of type I and II cytokine receptors.[4] The signaling cascade is initiated when a cytokine, such as IL-12, IL-23, or Type I IFN, binds to its receptor, leading to receptor dimerization and the activation of Tyk2 and its partner JAKs (e.g., JAK1 or JAK2).[2][4] The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][10] Tyk2, in conjunction with its partner JAKs, phosphorylates the recruited STATs, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[4][11]

Caption: The Tyk2 signaling pathway, illustrating cytokine-mediated activation and inhibition by this compound.

Quantitative Data: Potency and Selectivity

The validation of a targeted inhibitor requires rigorous quantitative assessment of its potency against the intended target and its selectivity against other related and unrelated proteins. This compound has been characterized through biochemical and cellular assays to determine its inhibitory concentrations.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Domain | Assay Type | IC50 (nM) | Reference |

| Tyk2-JH2 | Binding Assay | 5.7 | [9] |

| JAK1-JH1 | Kinase Assay | 3.0 | [9] |

| JAK1-JH2 | Binding Assay | >10,000 | [12] |

| JAK2-JH1 | Kinase Assay | >10,000 | [12] |

| JAK3-JH1 | Kinase Assay | >10,000 | [12] |

| Data for representative selective Tyk2 JH2 inhibitors, demonstrating typical selectivity profiles.[12] |

Table 2: Cellular Potency of Representative Tyk2 JH2 Inhibitors

| Cell Type | Cytokine Stimulus | Downstream Readout | IC50 (nM) | Reference |

| THP-1 Cells | IFNα | pSTAT5 | 2.9 - 6.4 | [13] |

| Human iAstrocytes | IFNα | pSTAT5 | 6.4 | [13] |

| Human iMicroglia | IFNα | pSTAT5 | 2.9 | [13] |

| Human Th17 Cells | IL-23 | pSTAT5 | N/A | [1] |

| NK-92 Cells | IL-12/IL-18 | IFNγ Production | N/A | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to validate Tyk2 as the target of this compound.

Tyk2 JH2 Domain Binding Assay

This biochemical assay quantifies the affinity of the inhibitor for the pseudokinase domain of Tyk2.

-

Principle: A competitive binding assay, such as a Lanthascreen™ TR-FRET assay, is used. A fluorescently labeled tracer compound that binds to the Tyk2 JH2 domain competes with the unlabeled test inhibitor (this compound).

-

Methodology:

-

Recombinant GST-tagged Tyk2 JH2 protein is incubated with a terbium-labeled anti-GST antibody and a fluorescently labeled tracer.

-

Serial dilutions of this compound are added to the mixture.

-

The binding of the tracer to the Tyk2 JH2 domain brings the terbium donor and the fluorescent acceptor into close proximity, generating a FRET signal.

-

This compound displaces the tracer, leading to a decrease in the FRET signal.

-

The signal is measured using a fluorescence plate reader, and the IC50 value is calculated from the dose-response curve.[1]

-

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the functional consequence of Tyk2 inhibition within a cellular context by quantifying the phosphorylation of downstream STAT proteins.

-

Principle: Inhibition of Tyk2 prevents the phosphorylation of STATs in response to cytokine stimulation. The level of phosphorylated STAT is measured using flow cytometry or ELISA.

-

Methodology (using human PBMCs and IFNα stimulation):

-

Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient.

-

Pre-incubate the PBMCs with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of recombinant human IFNα for 15-30 minutes at 37°C.[14]

-

Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state.

-

Permeabilize the cells with methanol to allow intracellular antibody staining.

-

Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT5 (e.g., pY694).

-

Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of the pSTAT5 signal.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[13]

-

Kinase Selectivity Profiling

To ensure the inhibitor is selective, it is tested against a broad panel of other kinases.

-

Principle: The inhibitory activity of this compound is measured against a large number of purified kinases (e.g., the KINOMEscan™ panel) at a fixed concentration.

-

Methodology:

-

A high concentration of this compound (e.g., 1 or 10 µM) is incubated with a panel of several hundred different human kinases.

-

The activity of each kinase is measured using a standardized kinase activity assay.

-

The percentage of inhibition for each kinase is determined.

-

Results are often visualized as a dendrogram to show the selectivity across the human kinome. Highly selective compounds will show strong inhibition of Tyk2 and minimal inhibition of other kinases.[1]

-

Mandatory Visualizations

Target Validation Workflow

The process of validating Tyk2 as the target of this compound follows a logical progression from biochemical interaction to cellular function and finally to in vivo efficacy.

Caption: A workflow diagram illustrating the key stages in the target validation of a Tyk2 inhibitor.

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor by binding to the pseudokinase (JH2) domain, which is distinct from the ATP-binding site in the catalytic (JH1) domain. This binding event locks the kinase in an inactive conformation.

Caption: Mechanism of allosteric inhibition of Tyk2 by binding to the JH2 pseudokinase domain.

Conclusion

The target validation of this compound is supported by a combination of biochemical and cellular data. Its high potency for the Tyk2 pseudokinase domain, coupled with selectivity against other JAK family kinases, establishes it as a specific modulator of Tyk2 signaling.[9][12] The ability to inhibit cytokine-induced STAT phosphorylation in relevant immune cells confirms its mechanism of action and functional activity.[13] This body of evidence strongly supports Tyk2 as the bona fide target of this compound and provides a solid foundation for its further development as a therapeutic agent for autoimmune and inflammatory diseases.

References

- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bms.com [bms.com]

- 11. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 12. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]

An In-Depth Technical Guide to the Tyk2 Signaling Pathway

This guide provides a comprehensive overview of the Tyk2 signaling pathway, tailored for researchers, scientists, and drug development professionals. It delves into the core components, mechanism of action, and downstream effects of Tyk2 signaling, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts of Tyk2 Signaling

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are crucial for transducing signals from a wide array of cytokine and growth factor receptors, thereby playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2] Tyk2 is ubiquitously expressed and associates with the cytoplasmic domains of specific cytokine receptors, including those for type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[3][4]

The activation of Tyk2 is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the apposition of receptor-associated JAKs. This proximity allows for the trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor chains. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs are themselves phosphorylated by the activated JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression.[5][6]

Dysregulation of the Tyk2 signaling pathway has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[5] Consequently, Tyk2 has emerged as a promising therapeutic target for the treatment of these conditions.[7]

Quantitative Data in Tyk2 Signaling

The following tables summarize key quantitative data related to the efficacy of Tyk2 inhibitors in clinical trials for moderate-to-severe plaque psoriasis.

Table 1: Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (Phase 3 Trials)

| Outcome Measure | Deucravacitinib | Apremilast | Placebo | Timepoint | Study |

| PASI 75 | 53-58% | - | - | 16 weeks | POETYK PSO-1 & PSO-2 |

| sIGA 0/1 | 55% | - | - | 16 weeks | POETYK PSO-1 |

| PASI 75 | ~70% | - | - | 24 weeks | POETYK PSO-1 |

| PASI 90 | ~50% | - | - | 5 years | POETYK PSO-1 |

Data compiled from a review of Phase 3 clinical trial results for deucravacitinib.[8] PASI 75/90 indicates a 75%/90% reduction in the Psoriasis Area and Severity Index. sIGA 0/1 represents a static Investigator's Global Assessment score of clear or almost clear.

Table 2: Efficacy of TAK-279 (Zasocitinib) in Moderate-to-Severe Plaque Psoriasis (Phase 2b Trial)

| Daily Oral Dose | PASI 75 Achievement | Placebo | Timepoint |

| 2 mg | 18% | 6% | 12 weeks |

| 5 mg | 44% | 6% | 12 weeks |

| 15 mg | 68% | 6% | 12 weeks |

| 30 mg | 67% | 6% | 12 weeks |

Data from a Phase 2b clinical trial of TAK-279.[9]

Table 3: Efficacy of ESK-001 in Moderate-to-Severe Plaque Psoriasis (Long-Term Phase 2 Results)

| Outcome Measure | Percentage of Patients | Timepoint |

| PASI 75 | ~80% | 52 weeks |

| PASI 90 | ~60% | 52 weeks |

| PASI 100 | ~40% | 52 weeks |

Data from a long-term Phase 2 trial of ESK-001.[10]

Key Experimental Protocols

This section provides an overview of methodologies for key experiments used to investigate the Tyk2 signaling pathway.

Tyk2 Kinase Assay

This assay measures the enzymatic activity of Tyk2 and the inhibitory potential of compounds.

Materials:

-

Recombinant human Tyk2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Protocol:

-

Prepare a solution of the Tyk2 enzyme in kinase buffer.

-

Add the test compound at various concentrations to the enzyme solution and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Co-Immunoprecipitation of Tyk2 and Associated Proteins

This technique is used to identify proteins that interact with Tyk2 within a cell.

Materials:

-

Cells expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Anti-Tyk2 antibody

-

Protein A/G-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

-

Lyse the cells to release the proteins.

-

Pre-clear the cell lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-Tyk2 antibody to form an immune complex.

-

Capture the immune complex by adding protein A/G-agarose beads.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.

Western Blotting for Phosphorylated STATs

This method is used to detect the activation of downstream STAT proteins following cytokine stimulation.

Materials:

-

Cells of interest

-

Cytokine (e.g., IL-23, IFN-α)

-

Lysis buffer

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-STAT and anti-total-STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat the cells with the cytokine for a specific time to induce STAT phosphorylation.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.

Visualizing the Tyk2 Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of Tyk2 signaling and related experimental procedures.

Caption: The canonical Tyk2 signaling pathway.

Caption: Workflow for Co-immunoprecipitation.

Caption: Workflow for a Tyk2 kinase inhibitor assay.

References

- 1. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 2. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]

- 5. revvity.com [revvity.com]

- 6. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 7. biopharmadive.com [biopharmadive.com]

- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. Novel TYK2 Inhibitor Shows Promising Results in Phase 2 Trials for PsO - - PracticalDermatology [practicaldermatology.com]

Tyk2-IN-8: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of key cytokines involved in both innate and adaptive immunity.[1][2] As a central node in inflammatory pathways, Tyk2 is associated with the pathogenesis of numerous autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of Tyk2-IN-8, a potent and selective research tool for investigating Tyk2 function in immunology. This compound is also known by its developmental name PF-06826647 and the non-proprietary name Ropsacitinib.[5][6]

Mechanism of Action

This compound is a selective, orally active, ATP-competitive inhibitor of Tyrosine Kinase 2.[3][5] It functions by binding to the catalytically active Janus Homology 1 (JH1) domain of Tyk2, thereby preventing the phosphorylation and activation of downstream signaling pathways.[5] The JAK-STAT signaling cascade is initiated when cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs) bind to their cognate receptors on the cell surface.[3][7] This binding event brings together receptor-associated JAKs, including Tyk2, leading to their trans-activation and the subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[2] By inhibiting the catalytic activity of Tyk2, this compound effectively blocks these downstream events.

Quantitative Data

The following tables summarize the biochemical potency, kinase selectivity, and pharmacokinetic properties of this compound (PF-06826647/Ropsacitinib).

Table 1: Biochemical Potency and Selectivity of this compound [5]

| Target | IC50 (nM) | Selectivity Fold (vs. Tyk2) |

| Tyk2 (JH1) | 17 | - |

| JAK1 | 383 | ~22.5-fold |

| JAK2 | 74 | ~4.4-fold |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity in biochemical assays.

Table 2: Summary of Pharmacokinetic Properties of this compound in Humans [1][8]

| Parameter | Value |

| Absorption | Rapidly absorbed |

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours (fasted state) |

| Accumulation (multiple dosing) | Modest (< 1.5-fold) |

| Urinary Recovery | Low |

| Dose Proportionality (100-400 mg) | Less than dose-proportional increase in AUC and Cmax |

Data are from Phase 1 clinical studies in healthy participants and individuals with plaque psoriasis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Tyk2 signaling pathway and a general experimental workflow for evaluating Tyk2 inhibitors like this compound.

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published, the following sections outline general methodologies for key experiments based on the evaluation of similar Tyk2 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against Tyk2 and other JAK family kinases.

Methodology:

-

Reagents: Recombinant human Tyk2, JAK1, JAK2, and JAK3 kinase enzymes; ATP; appropriate peptide substrate.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a microplate, combine the kinase, the peptide substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a defined concentration of ATP. d. Incubate at a controlled temperature for a specified time. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer, luminescence). f. Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Cellular Assay for STAT Phosphorylation

Objective: To measure the functional potency of this compound in inhibiting cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) under standard conditions.

-

Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the Tyk2 pathway (e.g., IL-12, IL-23, or IFN-α) for a short period (e.g., 15-30 minutes).

-

Cell Lysis and Staining:

-

For Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

-

For Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against pSTAT.

-

-

Data Analysis: Quantify the levels of pSTAT relative to total STAT or a housekeeping protein. Determine the IC50 value by plotting the percent inhibition of pSTAT signal against the inhibitor concentration.

In Vivo Model of Psoriasis-like Skin Inflammation

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of psoriasis.

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

Disease Induction: Apply a topical immunomodulatory agent, such as imiquimod cream, to the shaved back and/or ear of the mice daily for a set number of days to induce psoriasis-like skin inflammation.

-

Inhibitor Administration: Administer this compound orally at various doses, starting from the day of disease induction or as a therapeutic intervention after disease onset. A vehicle control group should be included.

-

Efficacy Assessment: a. Clinical Scoring: Measure parameters such as ear thickness, erythema, scaling, and induration daily. Calculate a cumulative Psoriasis Area and Severity Index (PASI) score. b. Histology: At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining) to assess epidermal thickness and immune cell infiltration.

-

Pharmacodynamic Analysis: Collect blood and/or skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or qPCR to confirm target engagement.[3][9]

Conclusion

This compound (PF-06826647/Ropsacitinib) is a valuable research tool for the investigation of Tyk2-mediated signaling in the context of immunology and inflammatory diseases. Its selectivity for Tyk2 over other JAK family members, coupled with its oral bioavailability and demonstrated in vivo activity, makes it a suitable compound for both in vitro and preclinical studies. This guide provides a foundational understanding of its mechanism, properties, and potential experimental applications to facilitate further research into the role of Tyk2 in health and disease.

References

- 1. umdaa.co [umdaa.co]

- 2. ropsacitinib (PF-06826647) / Pfizer, Priovant Therap [delta.larvol.com]

- 3. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Ropsacitinib - Wikipedia [en.wikipedia.org]

- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Preliminary In Vitro Evaluation of Tyk2-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Tyk2-IN-8, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that plays a critical role in mediating cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2][3] This guide details the compound's biochemical potency, cellular activity, and the experimental protocols used for its characterization, offering valuable insights for researchers in immunology and drug discovery.

Introduction to Tyk2 Inhibition

Tyk2 is an intracellular enzyme that, in partnership with other JAK family members (JAK1, JAK2, JAK3), transduces signals for key cytokines such as Type I interferons (IFN), interleukin (IL)-12, and IL-23.[4][5][6] These signaling cascades are pivotal in the differentiation and function of immune cells, including T helper 1 (Th1) and Th17 cells, which are central to the pathophysiology of diseases like psoriasis, lupus, and inflammatory bowel disease.[3][7][8]

Structurally, Tyk2 possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[9] While traditional JAK inhibitors target the highly conserved ATP-binding site within the JH1 domain, this can lead to a lack of selectivity and off-target effects.[9][10] A newer strategy involves targeting the more distinct JH2 pseudokinase domain to achieve allosteric inhibition, offering a path to greater selectivity over other JAK family members.[9][10][11] this compound is an inhibitor developed to selectively target the JH2 domain.[12]

Quantitative Data Summary: In Vitro Profile of this compound

The following tables summarize the quantitative data for this compound, focusing on its biochemical potency and selectivity.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| TYK2-JH2 | Biochemical | 5.7 |

| JAK1-JH1 | Biochemical | 3.0 |

Data sourced from MedChemExpress.[12]

This data indicates that this compound is a potent inhibitor of the TYK2 pseudokinase (JH2) domain.[12] Notably, it also demonstrates high potency against the JAK1 kinase (JH1) domain.[12] This profile suggests that while it engages the TYK2 JH2 domain, further selectivity profiling against a broader panel of kinases is essential to fully characterize its specificity.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the evaluation of this compound.

Caption: TYK2-mediated cytokine signaling pathway and point of inhibition.

Caption: Standard workflow for the in vitro evaluation of a Tyk2 inhibitor.

Caption: Logical diagram of allosteric inhibition for achieving TYK2 selectivity.

Detailed Experimental Protocols

The characterization of this compound relies on a series of well-defined biochemical and cellular assays.

This assay quantifies the enzymatic activity of purified Tyk2 protein by directly measuring the production of ADP, a universal product of kinase reactions.

Objective: To determine the direct inhibitory effect of this compound on the Tyk2 enzyme and calculate its IC50 value.

Methodology:

-

Reagent Preparation: Prepare assay buffer, purified recombinant Tyk2 enzyme (e.g., TYK2-JH2 domain), substrate (e.g., a generic peptide substrate), and ATP at a concentration near the Km for the enzyme.

-

Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

-

Enzyme Reaction:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate (e.g., 384-well).

-

Add the Tyk2 enzyme and substrate mixture to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for enzymatic turnover under initial velocity conditions.

-

-

Detection:

-

Add the Transcreener® ADP² Detection Mix, which contains an ADP-antibody and a far-red tracer. ADP produced by the kinase reaction displaces the tracer from the antibody, causing a change in fluorescence polarization.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on a fluorescence polarization reader.

-

Analysis: Convert fluorescence polarization values to ADP produced. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures the phosphorylation of STAT proteins downstream of Tyk2 activation in a cellular context, providing a functional measure of inhibitor potency.

Objective: To assess the ability of this compound to inhibit cytokine-induced Tyk2 signaling in whole cells.

Methodology:

-

Cell Culture: Culture a relevant human cell line (e.g., THP-1 monocytes or peripheral blood mononuclear cells, PBMCs) under standard conditions.

-

Compound Treatment:

-

Plate the cells in a 96-well plate.

-

Pre-incubate the cells with serially diluted this compound or DMSO (vehicle control) for 1-2 hours.

-

-

Cytokine Stimulation: Stimulate the cells with a Tyk2-dependent cytokine, such as IFN-α (for Tyk2/JAK1 signaling) or IL-12 (for Tyk2/JAK2 signaling), for a short period (e.g., 15-30 minutes).[4][13]

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

pSTAT Quantification (e.g., Meso Scale Discovery - MSD):

-

Transfer cell lysates to an MSD plate pre-coated with a capture antibody for a specific STAT protein (e.g., anti-STAT5).

-

Add a detection antibody that specifically recognizes the phosphorylated form of the STAT protein (e.g., anti-pSTAT5) labeled with an electrochemiluminescent tag.

-

Read the plate on an MSD instrument. The light emitted is proportional to the amount of pSTAT present.

-

-

Analysis: Normalize the pSTAT signal to the stimulated control. Plot the percent inhibition against the logarithm of this compound concentration and fit the curve to determine the cellular IC50 value.

To ensure the inhibitor is selective for Tyk2, it is tested against other closely related JAK family members.

Objective: To determine the IC50 values of this compound against JAK1, JAK2, and JAK3 to assess its selectivity.

Methodology:

-

The biochemical kinase assay protocol (as described in 4.1) is repeated using purified JAK1, JAK2, and JAK3 enzymes instead of Tyk2.

-

The cellular pSTAT assay (as described in 4.2) is adapted using cytokines that signal through different JAK pairings:

-

Analysis: The IC50 values obtained for each JAK are compared to the IC50 value for Tyk2. Selectivity is expressed as a ratio (e.g., IC50(JAK1) / IC50(Tyk2)). A higher ratio indicates greater selectivity for Tyk2.

Conclusion

The preliminary in vitro data characterizes this compound as a potent inhibitor of the Tyk2 pseudokinase domain. Its evaluation through a combination of biochemical and cellular assays confirms its ability to engage its target and block downstream signaling pathways. The provided methodologies represent a standard workflow for characterizing such inhibitors, from initial potency determination to comprehensive selectivity profiling. While the initial data shows potency against both TYK2-JH2 and JAK1-JH1, a broader screening and functional cellular analysis are necessary to fully delineate its selectivity profile and establish its utility as a specific tool for investigating Tyk2-mediated biology in autoimmune and inflammatory disease models.

References

- 1. pnas.org [pnas.org]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 6. researchgate.net [researchgate.net]

- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rmdopen.bmj.com [rmdopen.bmj.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tyk2-IN-8 In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of Tyk2-IN-8, a selective inhibitor of Tyrosine Kinase 2 (Tyk2). The protocols are intended for researchers, scientists, and drug development professionals working on the characterization of Tyk2 inhibitors.

Introduction

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These kinases are crucial for cytokine-mediated signaling, and their dysregulation is implicated in various inflammatory and autoimmune diseases. A key feature of JAKs is the presence of a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The high degree of homology in the ATP-binding site of the JH1 domain across JAK family members presents a challenge for developing selective inhibitors. The JH2 domain, however, offers an allosteric site for the development of selective inhibitors. This compound is a selective inhibitor that targets the Tyk2 JH2 domain, with a reported IC50 of 5.7 nM.[1]

In Vitro Assay Principles

The primary in vitro assay for characterizing inhibitors like this compound that target the JH2 domain is a competitive binding assay. This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the Tyk2 JH2 domain. The most common format for this type of assay is a Fluorescence Polarization (FP) assay.

In an FP assay, a small fluorescent molecule (the tracer) in solution, when excited with polarized light, tumbles rapidly, resulting in low polarization of the emitted light. When the tracer binds to a larger molecule, such as the Tyk2 JH2 protein, its tumbling is slowed, leading to a high degree of polarization. In a competitive binding assay, an unlabeled inhibitor (e.g., this compound) competes with the tracer for binding to the Tyk2 JH2 protein. The displacement of the tracer by the inhibitor results in a decrease in the fluorescence polarization signal, which is proportional to the inhibitor's binding affinity.

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which Tyk2 is a key component of. Cytokine binding to its receptor leads to receptor dimerization and the activation of receptor-associated JAKs, including Tyk2. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Experimental Protocols

This compound JH2 Domain Binding Assay (Fluorescence Polarization)

This protocol is designed for screening and profiling small molecule inhibitors that displace a fluorescently labeled probe from the JH2 domain of Tyk2.

Materials and Reagents:

-

Recombinant human Tyk2 JH2 domain

-

Fluorescently labeled JH2 probe (tracer)

-

This compound or other test compounds

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT

-

384-well, low-volume, black plates

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and any other test compounds in 100% DMSO. A typical starting concentration is 1 mM.

-

Assay Plate Preparation:

-

Add 0.5 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

-

Reagent Preparation:

-

Prepare a master mix of the Tyk2 JH2 protein in assay buffer.

-

Prepare a master mix of the fluorescent tracer in assay buffer. The optimal concentration of the tracer should be determined experimentally but is typically in the low nanomolar range.

-

-

Assay Protocol: The following steps are for a final assay volume of 20 µL.

-

To each well containing the compound, add 10 µL of the Tyk2 JH2 protein solution.

-

Incubate for 15 minutes at room temperature.

-

Add 9.5 µL of the fluorescent tracer solution to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the specific fluorescent tracer used.

-

Data Analysis:

-

The fluorescence polarization (mP) values are plotted against the logarithm of the inhibitor concentration.

-